molecular formula C12H13N B1315595 4-(3-Cyanophenyl)-2-methyl-1-butene CAS No. 90433-28-6

4-(3-Cyanophenyl)-2-methyl-1-butene

Cat. No.: B1315595
CAS No.: 90433-28-6
M. Wt: 171.24 g/mol
InChI Key: KCXUVSZVSWWVGE-UHFFFAOYSA-N
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Description

4-(3-Cyanophenyl)-2-methyl-1-butene is an organic compound characterized by a butene backbone with a cyanophenyl group attached at the fourth position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyanophenyl)-2-methyl-1-butene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-cyanobenzaldehyde and 2-methyl-1-butene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or nickel-based catalysts.

    Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyanophenyl)-2-methyl-1-butene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the cyanophenyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

4-(3-Cyanophenyl)-2-methyl-1-butene has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: Research into potential therapeutic applications, such as drug development and the design of novel pharmaceuticals, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-(3-Cyanophenyl)-2-methyl-1-butene exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. The cyanophenyl group plays a crucial role in binding to these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Cyanophenyl)-2-methyl-1-butane: Similar structure but with a saturated butane backbone.

    4-(3-Cyanophenyl)-2-methyl-1-pentene: Similar structure with an extended carbon chain.

    4-(3-Cyanophenyl)-2-methyl-1-propene: Similar structure with a shorter carbon chain.

Uniqueness

4-(3-Cyanophenyl)-2-methyl-1-butene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-(3-methylbut-3-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-10(2)6-7-11-4-3-5-12(8-11)9-13/h3-5,8H,1,6-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXUVSZVSWWVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50535473
Record name 3-(3-Methylbut-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50535473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90433-28-6
Record name 3-(3-Methylbut-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50535473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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